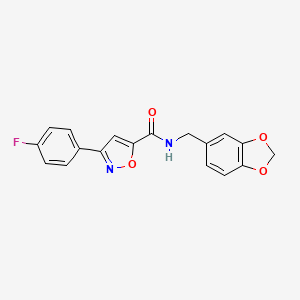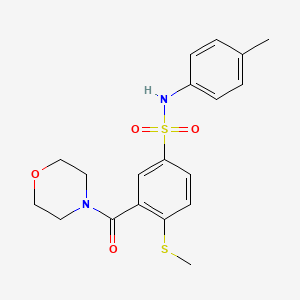![molecular formula C17H27NO B4582159 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine](/img/structure/B4582159.png)
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine
説明
"1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine" is a chemical compound of interest in various fields of chemistry and materials science. Its structure consists of a pyrrolidine ring attached to a butyl chain, which is further connected to a 2,3,5-trimethylphenoxy group. This compound's unique structure suggests potential applications in organic synthesis, materials science, and possibly pharmacology, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including cycloaddition reactions, functional group transformations, and the use of catalysts to achieve the desired structural motifs (Kotian et al., 2005). For compounds similar to "1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine," synthesis could involve the linkage of the pyrrolidine core to the butyl chain, followed by the attachment of the trimethylphenoxy group through reactions such as nucleophilic substitution or coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine" can be elucidated using techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry. These methods provide detailed information about the compound's molecular geometry, electronic structure, and the spatial arrangement of atoms (Zulfiqar et al., 2021).
Chemical Reactions and Properties
Compounds with the pyrrolidine moiety can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of the trimethylphenoxy group could influence the compound's reactivity, making it a precursor for further synthetic modifications (Clique et al., 2002).
Physical Properties Analysis
The physical properties of "1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine" would depend on its molecular structure. Aspects such as solubility, melting point, and boiling point are critical for its application in synthesis and material science. Compounds with similar structures exhibit good solubility in organic solvents and have defined melting and boiling points, which can be determined through experimental methods (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemical reagents, would be influenced by the functional groups present in its structure. The pyrrolidine ring is known for its nucleophilicity, while the ether linkage from the phenoxy group might affect its electronic properties, potentially making it a versatile compound in organic synthesis (Jones et al., 1990).
科学的研究の応用
Novel Polymeric Materials
Poly(ether imide ester)s Synthesis : A study by Mehdipour‐Ataei and Amirshaghaghi (2005) described the synthesis of novel thermally stable poly(ether imide ester)s from 2,6-bis(4-aminophenoxy)pyridine, showcasing their physical and thermal properties. These polymers exhibit high thermal stability and could have applications in high-performance materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Aromatic Polyamides and Polyimides : Research by Havva Yagci and L. Mathias (1998) involved the synthesis and characterization of aromatic polyamide and polyimides from trimethyl- and di-t-butylhydroquinone based ether-linked diamines. These materials, with high glass transition temperatures and thermal stability, could be used in engineering applications where thermal resistance is critical (Yagci & Mathias, 1998).
Advanced Polymer Synthesis Techniques
Poly(ether–ester–imide)s : K. Faghihi et al. (2011) reported on the synthesis and characterization of new poly(ether–ester–imide)s, highlighting their thermal stability and organosolubility. These polymers could have applications in electronics and aerospace due to their high thermal stability and solubility in organic solvents (Faghihi et al., 2011).
Medicinal Chemistry and Drug Metabolism
Designer Drug Metabolites : A study focused on the metabolism of synthetic cathinones, specifically 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI), identified phase I metabolites in human urine. This research provides insights into the metabolism of new psychoactive substances, which is crucial for forensic and clinical toxicology (Ishii et al., 2020).
Fluorescent Polymers
Highly Luminescent Polymers : Kai A. I. Zhang and B. Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, showing strong fluorescence and solubility in organic solvents. These materials could be useful in optoelectronics and sensing applications due to their high luminescence and quantum yield (Zhang & Tieke, 2008).
特性
IUPAC Name |
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-12-15(2)16(3)17(13-14)19-11-7-6-10-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARHSECKCRCLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCN2CCCC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3,5-Trimethylphenoxy)butyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



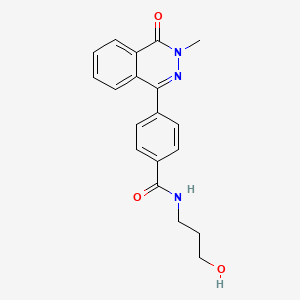
![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
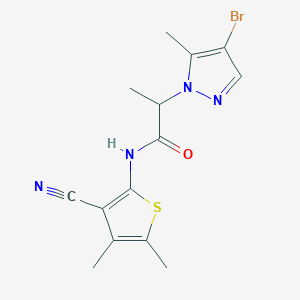
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)

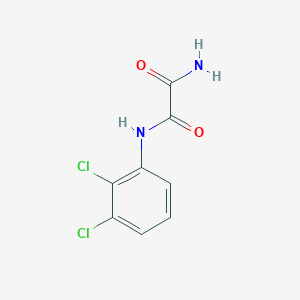
![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)
![methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4582157.png)
